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Compound of Interest

3-(2,5-Difluorophenyl)-3-
Compound Name: .
oxopropanenitrile

Cat. No.: B157267

An In-depth Technical Guide to 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Introduction

3-(2,5-Difluorophenyl)-3-oxopropanenitrile, also known by its synonym 2,5-
Difluorobenzoylacetonitrile, is a fluorinated aromatic keto-nitrile compound.[1][2] It serves as a
valuable building block in organic synthesis, particularly in the preparation of more complex
heterocyclic compounds and pharmaceutical intermediates.[1][3] Its chemical structure,
featuring a difluorophenyl ring, a ketone group, and a nitrile group, provides multiple reactive
sites for various chemical transformations. This guide provides a comprehensive overview of its
chemical properties, synthesis, and spectral characteristics, tailored for researchers and
professionals in drug development and chemical sciences.

Chemical and Physical Properties

The fundamental physicochemical properties of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile
are summarized in the table below. These properties are crucial for its handling, storage, and
application in experimental settings.
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Property Value Reference
CAS Number 71682-96-7 [11[2][3]
Molecular Formula CoHsF2NO [2][3]
Molecular Weight 181.14 g/mol [11[3]
Density 1.3 g/cm3 [2]
Boiling Point 303.6°C at 760 mmHg [2]
Flash Point 137.4°C [2]
N Sealed in a dry environment at
Storage Conditions [3]
2-8°C
MRKQEVHBBWQIAD-
InChl Key [1]

UHFFFAOYSA-N

Synthesis Protocol

The synthesis of B-ketonitriles like 3-(2,5-Difluorophenyl)-3-oxopropanenitrile is commonly
achieved through a Claisen condensation reaction.[1] This method involves the base-mediated
condensation of an ester with a nitrile.

Experimental Protocol: Claisen Condensation

A typical synthesis would involve the reaction of an ester of 2,5-difluorobenzoic acid, such as
ethyl 2,5-difluorobenzoate, with acetonitrile.[1]

* Preparation of Reactants: A solution of acetonitrile is prepared in an anhydrous aprotic
solvent (e.g., tetrahydrofuran or diethyl ether).

o Addition of Base: A strong base, such as sodium hydride (NaH) or sodium amide (NaNHz), is
carefully added to the acetonitrile solution under an inert atmosphere (e.g., nitrogen or
argon) to deprotonate the acetonitrile, forming a nucleophilic carbanion.

o Condensation Reaction: Ethyl 2,5-difluorobenzoate is added dropwise to the reaction
mixture. The acetonitrile carbanion attacks the electrophilic carbonyl carbon of the ester,
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leading to the formation of a tetrahedral intermediate.

o Elimination: The intermediate then eliminates an ethoxide ion to form the desired (3-ketonitrile

product.

o Workup and Purification: The reaction is quenched by the addition of a weak acid. The
product is then extracted using an organic solvent. The organic layer is washed, dried, and
concentrated under reduced pressure. The crude product can be further purified by
techniques such as column chromatography or recrystallization.

Synthetic Workflow Diagram

The logical flow of the Claisen condensation for the synthesis of 3-(2,5-Difluorophenyl)-3-
oxopropanenitrile is illustrated below.
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Caption: Synthesis of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile via Claisen condensation.

Spectral Data Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of 3-(2,5-

Difluorophenyl)-3-oxopropanenitrile.
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e 13C NMR: The 3C NMR spectrum is expected to show distinct signals for the aromatic
carbons, the carbonyl carbon (C=0), the nitrile carbon (C=N), and the methylene carbon (-
CHz2-). The aliphatic carbon of the methylene group (COCH2CN) is anticipated to have a
chemical shift in the range of 40-50 ppm due to the deshielding effects of the adjacent
carbonyl and nitrile groups.[1] The nitrile carbon will exhibit a characteristic chemical shift in
its typical region.

e 19F NMR: Due to the presence of two chemically non-equivalent fluorine atoms on the phenyl
ring (one ortho and one meta to the keto-nitrile substituent), two distinct signals are expected
in the 1°F NMR spectrum.[1] These signals would likely appear in the standard chemical shift
range for aromatic fluorides, which is approximately -110 ppm.[1]

e Infrared (IR) Spectroscopy: The IR spectrum would provide evidence for the key functional
groups. Characteristic absorption bands would be observed for the stretching vibrations of
the ketone carbonyl group (C=0), the nitrile group (C=N), and the carbon-fluorine bonds (C-
F) of the aromatic ring.

Applications in Research and Development

As a functionalized building block, 3-(2,5-Difluorophenyl)-3-oxopropanenitrile is primarily
used in the synthesis of more complex molecules. The nitrile and ketone moieties allow for a
wide range of chemical transformations, including cyclization reactions to form various
heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The difluorophenyl
group can influence the pharmacokinetic and pharmacodynamic properties of a final drug
candidate, often enhancing metabolic stability and binding affinity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b157267#3-2-5-difluorophenyl-3-oxopropanenitrile-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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